molecular formula C26H22F4N2O5S2 B1669469 Methanesulfonamide, 1,1,1-trifluoro-N-(3-(((2R,3S,4R)-6-((5-fluoro-2-benzothiazolyl)methoxy)-3,4-dihydro-4-hydroxy-2-methyl-2H-1-benzopyran-3-yl)methyl)phenyl)- CAS No. 158103-57-2

Methanesulfonamide, 1,1,1-trifluoro-N-(3-(((2R,3S,4R)-6-((5-fluoro-2-benzothiazolyl)methoxy)-3,4-dihydro-4-hydroxy-2-methyl-2H-1-benzopyran-3-yl)methyl)phenyl)-

Cat. No.: B1669469
CAS No.: 158103-57-2
M. Wt: 582.6 g/mol
InChI Key: OQMSTTQHFRKDFE-LNMSCABWSA-N
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Description

CP-195494 is a benzothiazole derivative that has been studied as a leukotriene receptor antagonist.

Preparation Methods

The synthesis of CP-195494 involves several key steps:

    Aldol Condensation: Acetophenone reacts with 3-nitrobenzaldehyde in the presence of sodium methoxide in methanol at room temperature to form an enone.

    Hydrogenation: The double bond in the enone is hydrogenated over palladium on carbon in a methanol-tetrahydrofuran mixture, simultaneously reducing the nitro group and performing O-benzyl hydrogenolysis to yield a hydroxy ketone.

    Acylation: The hydroxy ketone is acylated with acetyl chloride in the presence of triethylamine and catalytic dimethylaminopyridine to form an ester-amide.

    Cyclization: The ester-amide is cyclized to chromenone using sodium hydride in dimethyl sulfoxide, followed by hydrochloric acid in refluxing acetic acid.

    Hydrolysis and Sulfonamide Formation: Acidic hydrolysis of the amide gives an amine, which is then treated with triflic anhydride and triethylamine to form the corresponding sulfonamide.

    Demethylation and Alkylation: The ether is demethylated with hydrobromic acid in acetic acid to give a phenol, which is then alkylated with 2-(chloromethyl)-5-fluorobenzothiazole.

    Reduction and Resolution: The chromenone is reduced with L-Selectride in tetrahydrofuran at -78°C to give racemic chromanone, which is then resolved into its enantiomers.

Chemical Reactions Analysis

CP-195494 undergoes various chemical reactions:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: The nitro group in its precursor can be reduced to an amine.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

    Common Reagents: Sodium methoxide, palladium on carbon, acetyl chloride, triethylamine, dimethylaminopyridine, sodium hydride, triflic anhydride, hydrobromic acid, and L-Selectride.

    Major Products: The major products formed include hydroxy ketones, ester-amides, chromenones, sulfonamides, and phenols.

Scientific Research Applications

CP-195494 has been explored for various scientific research applications:

    Chemistry: It serves as a model compound for studying leukotriene receptor antagonists.

    Biology: It is used in research to understand the role of leukotriene receptors in inflammatory processes.

    Medicine: Potential therapeutic applications include the treatment of asthma and other inflammatory diseases.

    Industry: It is used in the development of new anti-inflammatory drugs.

Mechanism of Action

CP-195494 exerts its effects by binding to leukotriene receptors, thereby inhibiting the action of leukotrienes, which are inflammatory mediators. This inhibition reduces inflammation and related symptoms. The molecular targets include leukotriene receptors, and the pathways involved are those related to the inflammatory response .

Comparison with Similar Compounds

CP-195494 is unique due to its specific benzothiazole structure and its potent leukotriene receptor antagonistic activity. Similar compounds include:

These compounds share the common feature of leukotriene receptor antagonism but differ in their chemical structures and specific pharmacological profiles.

Properties

CAS No.

158103-57-2

Molecular Formula

C26H22F4N2O5S2

Molecular Weight

582.6 g/mol

IUPAC Name

1,1,1-trifluoro-N-[3-[[(2R,3S,4R)-6-[(5-fluoro-1,3-benzothiazol-2-yl)methoxy]-4-hydroxy-2-methyl-3,4-dihydro-2H-chromen-3-yl]methyl]phenyl]methanesulfonamide

InChI

InChI=1S/C26H22F4N2O5S2/c1-14-19(10-15-3-2-4-17(9-15)32-39(34,35)26(28,29)30)25(33)20-12-18(6-7-22(20)37-14)36-13-24-31-21-11-16(27)5-8-23(21)38-24/h2-9,11-12,14,19,25,32-33H,10,13H2,1H3/t14-,19-,25-/m1/s1

InChI Key

OQMSTTQHFRKDFE-LNMSCABWSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C2=C(O1)C=CC(=C2)OCC3=NC4=C(S3)C=CC(=C4)F)O)CC5=CC(=CC=C5)NS(=O)(=O)C(F)(F)F

SMILES

CC1C(C(C2=C(O1)C=CC(=C2)OCC3=NC4=C(S3)C=CC(=C4)F)O)CC5=CC(=CC=C5)NS(=O)(=O)C(F)(F)F

Canonical SMILES

CC1C(C(C2=C(O1)C=CC(=C2)OCC3=NC4=C(S3)C=CC(=C4)F)O)CC5=CC(=CC=C5)NS(=O)(=O)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CP195494;  CP 195494;  CP-195494;  (+)-CP-195494;  UNII-1D055URF6U.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methanesulfonamide, 1,1,1-trifluoro-N-(3-(((2R,3S,4R)-6-((5-fluoro-2-benzothiazolyl)methoxy)-3,4-dihydro-4-hydroxy-2-methyl-2H-1-benzopyran-3-yl)methyl)phenyl)-
Reactant of Route 2
Reactant of Route 2
Methanesulfonamide, 1,1,1-trifluoro-N-(3-(((2R,3S,4R)-6-((5-fluoro-2-benzothiazolyl)methoxy)-3,4-dihydro-4-hydroxy-2-methyl-2H-1-benzopyran-3-yl)methyl)phenyl)-
Reactant of Route 3
Reactant of Route 3
Methanesulfonamide, 1,1,1-trifluoro-N-(3-(((2R,3S,4R)-6-((5-fluoro-2-benzothiazolyl)methoxy)-3,4-dihydro-4-hydroxy-2-methyl-2H-1-benzopyran-3-yl)methyl)phenyl)-
Reactant of Route 4
Reactant of Route 4
Methanesulfonamide, 1,1,1-trifluoro-N-(3-(((2R,3S,4R)-6-((5-fluoro-2-benzothiazolyl)methoxy)-3,4-dihydro-4-hydroxy-2-methyl-2H-1-benzopyran-3-yl)methyl)phenyl)-
Reactant of Route 5
Reactant of Route 5
Methanesulfonamide, 1,1,1-trifluoro-N-(3-(((2R,3S,4R)-6-((5-fluoro-2-benzothiazolyl)methoxy)-3,4-dihydro-4-hydroxy-2-methyl-2H-1-benzopyran-3-yl)methyl)phenyl)-
Reactant of Route 6
Methanesulfonamide, 1,1,1-trifluoro-N-(3-(((2R,3S,4R)-6-((5-fluoro-2-benzothiazolyl)methoxy)-3,4-dihydro-4-hydroxy-2-methyl-2H-1-benzopyran-3-yl)methyl)phenyl)-

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